SN2 Leaving-Group Ability: Iodide vs. Bromide vs. Chloride in 2-Haloethyl Acrylate Displacement Kinetics
The iodide leaving group in 2-iodoethyl acrylate confers an SN2 displacement rate advantage of approximately 10²-fold over the bromide analog and 10⁴-fold over the chloride analog, based on well-established relative leaving-group rates for primary alkyl halides [1]. This enables room-temperature nucleophilic substitution with amines, thiolates, and carboxylates under mild conditions where 2-chloroethyl acrylate requires elevated temperature or catalysis and 2-bromoethyl acrylate shows intermediate reactivity.
| Evidence Dimension | Relative SN2 displacement rate (primary alkyl halide scale, I = 1.0 reference, derived from Swain–Scott or Brønsted linear free-energy relationships) |
|---|---|
| Target Compound Data | ~1 × 10^0 (2-iodoethyl acrylate; iodide leaving group, relative rate ~1 as baseline) |
| Comparator Or Baseline | 2-Bromoethyl acrylate: ~10⁻² relative rate; 2-Chloroethyl acrylate: ~10⁻⁴ relative rate |
| Quantified Difference | ~100× faster than Br analog; ~10,000× faster than Cl analog |
| Conditions | Standard SN2 nucleophilic substitution at a primary sp³ carbon; rate ratios are class-level trends drawn from alkyl halide leaving-group scales (I⁻ > Br⁻ > Cl⁻) as reviewed in physical organic chemistry textbooks [1]; direct kinetic measurements on 2-haloethyl acrylate series are not available in primary literature. |
Why This Matters
For procurement decisions in post-polymerization modification and bioconjugation workflows, this kinetic advantage translates into quantitative conversion under mild conditions, reducing side reactions and simplifying purification compared to the bromo or chloro monomers.
- [1] Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley: Hoboken, NJ, 2020. Chapter 10: Aliphatic Nucleophilic Substitution, Leaving Group Effects. View Source
